molecular formula C14H18BFO4 B1326307 Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 603122-79-8

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1326307
CAS RN: 603122-79-8
M. Wt: 280.1 g/mol
InChI Key: HPLWCULFGNLCFB-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .


Synthesis Analysis

The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been studied extensively for its synthesis and structural properties. It is a boric acid ester intermediate with a benzene ring. The synthesis involves a three-step substitution reaction, and the structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies also include conformational analyses and density functional theory (DFT) calculations to compare molecular structures (Huang et al., 2021), (Huang et al., 2021).

Vibrational Properties Studies

This compound has also been the subject of vibrational properties studies. These studies involve the synthesis and characterization of related compounds, with a focus on understanding their conformation and physical properties through DFT and time-dependent DFT calculations (Wu et al., 2021).

Application in Catalysis

Research has shown the utility of these compounds in catalytic processes. For instance, their use in Pd-catalyzed borylation of aryl bromides is notable. This method has shown effectiveness in the borylation of aryl bromides bearing sulfonyl groups, demonstrating its potential in organic synthesis (Takagi & Yamakawa, 2013).

Fluorescence Probe Development

This compound plays a role in the development of fluorescence probes. It has been used in creating organic thin-film fluorescence probes, which are significant for explosive detection. The research highlights the potential of boron ester or acid functional groups in detecting hydrogen peroxide, which is a signature compound in peroxide-based explosives (Fu et al., 2016).

Mesomorphic Properties in Liquid Crystals

Studies also delve into the mesomorphic properties of compounds containing this ester, especially in the context of liquid crystals. This includes investigations into phase transition temperatures and enthalpies, providing insights into the stability and formation of different liquid crystalline phases (Dabrowski et al., 1995).

Synthesis of Conjugated Polymers

There is significant research on the synthesis of conjugated polymers using this compound, demonstrating its utility in materials science. These polymers have applications in various fields, including electronics and photonics (Grigoras & Antonoaia, 2005).

Drug Delivery and Therapeutics

This compound has been studied for its potential in drug delivery and therapeutics. Research includes synthesizing boron-containing derivatives for their biological activities, which are currently being evaluated (Das, Tang, & Sanyal, 2011).

Mechanism of Action

Target of Action

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, is a boric acid ester intermediate with benzene rings . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .

Mode of Action

The compound is obtained by a three-step substitution reaction . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Biochemical Pathways

It is known that boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

It is known that the hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH levels.

Result of Action

It is known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of hydrolysis of boronic pinacol esters, which may affect the compound’s stability and efficacy, is considerably accelerated at physiological pH .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Boric acid compounds are very important organic and chemical products . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions

properties

IUPAC Name

methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWCULFGNLCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647605
Record name Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603122-79-8
Record name Benzoic acid, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
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Record name Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 603122-79-8
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